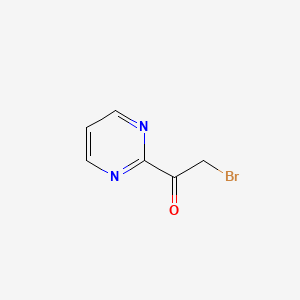

2-Bromo-1-(pyrimidin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-pyrimidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHOYHBWJCJLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664236 | |

| Record name | 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155468-45-4 | |

| Record name | 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-2-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(pyrimidin-2-yl)ethanone is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As an α-haloketone derivative of pyrimidine, it possesses two reactive centers that enable a diverse range of chemical transformations. The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, and the α-bromo-ketone functionality serves as a versatile handle for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound, with the CAS number 155468-45-4, is a solid at room temperature. Its reactivity and stability are influenced by the electron-withdrawing nature of the pyrimidine ring and the carbonyl group, which activates the α-carbon for nucleophilic attack. While detailed experimental data is not extensively published in peer-reviewed literature, its properties can be reliably predicted based on the analysis of its structural analogues and general principles of organic chemistry. The compound is often handled as its more stable hydrobromide salt (CAS Number: 1588441-02-4)[1][2].

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

| Property | This compound | This compound HBr |

| CAS Number | 155468-45-4[3] | 1588441-02-4[1] |

| Molecular Formula | C₆H₅BrN₂O | C₆H₆Br₂N₂O[1] |

| Molecular Weight | 201.02 g/mol | 281.93 g/mol [1] |

| Appearance | Predicted to be a solid | Typically a solid |

| Storage Conditions | Store in a cool, dry place | Store in freezer, under -20°C[1] |

Spectroscopic Analysis

¹H NMR:

-

Bromomethyl Protons (-CH₂Br): A singlet is expected in the range of δ 4.5-5.0 ppm. The downfield shift is due to the deshielding effects of the adjacent bromine atom and the carbonyl group.

-

Pyrimidine Protons: The pyrimidine ring protons will exhibit characteristic shifts and coupling patterns. The proton at the 5-position is expected to be a triplet, while the protons at the 4- and 6-positions will appear as a doublet.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is anticipated in the downfield region, typically around δ 190-195 ppm.

-

Bromomethyl Carbon (-CH₂Br): A signal is expected in the range of δ 30-35 ppm.

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment.

FT-IR Spectroscopy:

-

Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1700-1720 cm⁻¹. The presence of the α-bromine atom typically shifts the carbonyl stretching frequency to a higher wavenumber compared to an unsubstituted ketone[4].

-

C-Br Stretch: A weaker absorption band can be expected in the fingerprint region, typically below 700 cm⁻¹.

-

Pyrimidine Ring Vibrations: Characteristic stretching and bending vibrations for the pyrimidine ring will be observed in the fingerprint region.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways for α-haloketones include the loss of the bromine atom and cleavage of the C-C bond adjacent to the carbonyl group[5].

Synthesis of this compound

The synthesis of this compound typically involves the α-bromination of 2-acetylpyrimidine. This reaction can be achieved using various brominating agents. While a specific, detailed protocol for this exact transformation is not widely published, a general and reliable method can be adapted from the bromination of other acetyl-heterocycles.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: α-Bromination of 2-Acetylpyrimidine (Representative)

Disclaimer: This is a representative protocol based on established chemical principles for the α-bromination of ketones. Researchers must conduct a thorough risk assessment and consult relevant safety data sheets before performing any experiment.

Materials:

-

2-Acetylpyrimidine

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution (if using Br₂)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-acetylpyrimidine (1.0 eq) in glacial acetic acid or dichloromethane.

-

Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent from the dropping funnel over 30-60 minutes with vigorous stirring. If using NBS, it can be added portion-wise as a solid.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If using bromine, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

-

Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Causality behind Experimental Choices: The use of an acid catalyst like acetic acid can facilitate the enolization of the ketone, which is the reactive species in electrophilic α-halogenation. The reaction is typically performed at low temperatures to control the reaction rate and minimize the formation of byproducts. The work-up procedure is designed to remove excess brominating agent and neutralize the acidic reaction medium.

Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound stems from its bifunctional nature, possessing both an electrophilic α-carbon and a carbonyl group. This allows for a variety of cyclization reactions to form fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyrimidines

A primary and well-documented application of this compound is in the synthesis of imidazo[1,2-a]pyrimidine derivatives. This reaction proceeds via a condensation reaction with 2-aminopyrimidines. The imidazo[1,2-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties[6].

Sources

- 1. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 1588441-02-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 3. 155468-45-4|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-1-(pyrimidin-2-yl)ethanone CAS number

An In-Depth Technical Guide to 2-Bromo-1-(pyrimidin-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, characterization, safe handling, and strategic application in the design of novel therapeutics. The content is structured to deliver not just procedural steps but also the underlying chemical principles and rationale that govern its use in a laboratory setting.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents across a wide range of applications, including oncology, infectious diseases, and neurology.[1][2] Its ability to engage in multiple hydrogen bonding interactions and serve as a bioisostere for other aromatic systems makes it a versatile component in designing molecules with high target affinity and favorable pharmacokinetic profiles.[1]

This compound (CAS No: 155468-45-4) is a particularly valuable derivative.[3] As an α-bromo ketone, it possesses a highly reactive electrophilic center, making it an ideal precursor for constructing more complex heterocyclic systems, such as thiazoles and imidazoles, through well-established cyclization reactions. This guide will explore the synthesis and utility of this potent chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is fundamental to its effective and safe utilization.

Key Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 155468-45-4 | [3][4] |

| Molecular Formula | C₆H₅BrN₂O | [4][5] |

| Molecular Weight | 201.02 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [4][6] |

| Storage | Store at room temperature or refrigerated. For the hydrobromide salt, storage in a freezer at -20°C is recommended.[4][5] | |

| MDL Number | MFCD13172941 | [4] |

A hydrobromide salt of this compound also exists (CAS: 1588441-02-4), which may have different handling and solubility properties.[5]

Safety and Handling

As with most α-haloketones, this compound is a hazardous substance that requires careful handling.

-

Hazards: α-Bromo ketones are typically classified as corrosive and lachrymatory (tear-inducing).[7] They can cause severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9][10]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.[8] Seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Synthesis and Purification

The synthesis of this compound is a two-stage process: first, the preparation of the precursor ketone, 2-acetylpyrimidine, followed by its selective α-bromination.

Workflow Overview: Synthesis Pathway

Caption: Overall synthetic route from a common starting material to the final product.

Stage 1: Synthesis of 2-Acetylpyrimidine

2-Acetylpyrimidine is a key intermediate that can be prepared via several routes, including the Grignard reaction with 2-bromopyridine or oxidation of 2-ethylpyridine.[11][12] A robust and scalable method adapted from the Claisen condensation is detailed below.[12]

Protocol: Claisen Condensation Route

-

Acyl Chloride Formation: Convert 2-pyridinecarboxylic acid to 2-pyridinoyl chloride.

-

To a solution of 2-pyridinecarboxylic acid in an inert solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until gas evolution ceases.[12]

-

Rationale: This is a standard method for converting carboxylic acids to highly reactive acyl chlorides, which are necessary for the subsequent acylation step.

-

-

Malonate Acylation:

-

In a separate flask, prepare a solution of diethyl malonate and a non-nucleophilic base (e.g., sodium ethoxide) in ethanol.

-

Cool the solution in an ice bath and add the previously prepared 2-pyridinoyl chloride dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Rationale: The base deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the acyl chloride.

-

-

Hydrolysis and Decarboxylation:

-

Quench the reaction mixture with dilute acid (e.g., HCl).

-

Add a stronger acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux.

-

Monitor the reaction for the cessation of CO₂ evolution.

-

Cool, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., dichloromethane).

-

Rationale: The acidic workup first hydrolyzes the ester groups to carboxylic acids. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to yield the desired 2-acetylpyrimidine.

-

Stage 2: α-Bromination of 2-Acetylpyrimidine

This step involves the selective bromination at the carbon adjacent to the carbonyl group.

Protocol: Electrophilic Bromination

-

Dissolution: Dissolve 2-acetylpyrimidine in a suitable solvent, such as glacial acetic acid or chloroform.[13]

-

Bromination: Add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, dropwise to the solution while stirring. A catalytic amount of acid (e.g., HBr or H₂SO₄) can accelerate the reaction.[13]

-

Rationale: The reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting electron-rich enol tautomer then acts as a nucleophile, attacking the electrophilic bromine. The pyrimidine ring is electron-deficient and thus disfavored for electrophilic attack, promoting selective bromination at the α-carbon.

-

-

Workup and Purification:

-

Once the reaction is complete (monitored by TLC or LC-MS), pour the mixture into cold water to precipitate the crude product.

-

Neutralize any remaining acid with a weak base, such as a saturated sodium bicarbonate solution.[13]

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications in Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile electrophilic building block for synthesizing more complex, biologically active molecules. Its bifunctional nature (an electrophilic carbon and a carbonyl group) is key to its reactivity.

Hantzsch Thiazole Synthesis and Analogs

A classic application is the Hantzsch synthesis of thiazoles, a core structure in many pharmaceuticals. In this reaction, the α-bromo ketone reacts with a thioamide-containing compound.

Workflow: Heterocyclic Ring Formation

Caption: Generalized workflow for constructing thiazole rings.

Mechanistic Rationale:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate then attacks the electrophilic carbonyl carbon in an intramolecular cyclization.

-

Dehydration: The resulting thiazoline intermediate readily dehydrates, often under mild heating or acidic conditions, to form the stable, aromatic thiazole ring.

This powerful synthetic strategy allows for the rapid generation of diverse molecular libraries by simply varying the thioamide reactant, enabling structure-activity relationship (SAR) studies crucial for drug optimization.[14] Pyrimidine-thiazole hybrids are explored as potent inhibitors of various kinases and other enzymes implicated in cancer and inflammatory diseases.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for the medicinal chemist. Its synthesis, while requiring careful execution and adherence to safety protocols, is based on fundamental and reliable organic chemistry principles. Its true power is realized in its application as a versatile precursor for constructing complex heterocyclic systems, providing a direct route to novel compounds with significant therapeutic potential. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage the pyrimidine scaffold in modern drug discovery.

References

-

Pi Chemicals. This compound(95%). [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-1-indanone. [Link]

-

Wikipedia. 2-Acetylpyridine. [Link]

- Google Patents.

-

Kumar, A., et al. (2010). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2788. [Link]

-

Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7339. [Link]

-

Akter, M., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4983. [Link]

-

Kumar, S., et al. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia, 21(2). [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. 155468-45-4|this compound|BLD Pharm [bldpharm.com]

- 4. Pi Chemicals System [pipharm.com]

- 5. 1588441-02-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 6. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.at [fishersci.at]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 12. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 13. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Bromo-1-(pyrimidin-2-yl)ethanone: A Keystone Intermediate in Modern Drug Discovery

Foreword: The Strategic Importance of Privileged Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the strategic use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The pyrimidine ring is a quintessential example of such a scaffold, being a core component of nucleobases and a recurring motif in a multitude of approved drugs.[1] When this heterocyclic system is functionalized with a reactive α-bromoketone moiety, as in the case of 2-Bromo-1-(pyrimidin-2-yl)ethanone, it transforms into a highly versatile and powerful building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of the molecular structure, synthesis, and application of this pivotal intermediate for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Characteristics

This compound is a bifunctional organic compound featuring a pyrimidine ring linked to a bromoacetyl group. This unique arrangement confers a specific reactivity profile, making it an ideal starting material for various synthetic transformations.

| Property | Value | Source |

| CAS Number | 155468-45-4 | [2] |

| Molecular Formula | C₆H₅BrN₂O | [3] |

| Molecular Weight | 201.02 g/mol | [3] |

| Appearance | (Expected) Off-white to yellow solid | General knowledge of similar compounds |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF, DMSO) | [4] |

Note: Some properties are inferred from its hydrobromide salt form and analogous compounds due to limited direct data on the free base.

The key structural features are the electrophilic carbonyl carbon and the adjacent carbon atom bearing a bromine atom, which is an excellent leaving group. This "α-haloketone" functionality is highly susceptible to nucleophilic attack, forming the basis of its synthetic utility.

Synthesis of the Core Intermediate

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be extrapolated from established protocols for the α-bromination of related heteroaromatic ketones.[5] The most probable and industrially scalable method involves the direct bromination of 2-acetylpyrimidine.

Proposed Synthetic Pathway: Electrophilic α-Bromination

The synthesis initiates with the commercially available 2-acetylpyrimidine. The enol or enolate form of the ketone is subjected to an electrophilic bromine source to yield the desired α-bromoketone.

Caption: Proposed synthesis of this compound.

Experimental Protocol: α-Bromination of a Heteroaromatic Ketone (Generalized)

This protocol is adapted from the synthesis of analogous α-bromoketones and serves as a robust starting point for optimization.[4]

Materials:

-

1-(Pyrimidin-4-yl)ethan-1-one (or 2-acetylpyrimidine as the starting material) (1.0 eq)

-

Pyridinium bromide perbromide (1.2 eq)

-

Glacial Acetic Acid

Procedure:

-

To a solution of the starting ketone (e.g., 1-(pyrimidin-4-yl)ethan-1-one) in glacial acetic acid, add pyridinium bromide perbromide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-bromo-1-(pyrimidin-4-yl)ethanone.

Causality Behind Experimental Choices:

-

Pyridinium bromide perbromide: This reagent is a solid and is easier and safer to handle than liquid bromine. It provides a slow release of bromine, which can lead to cleaner reactions and higher yields.

-

Acetic Acid: It serves as a solvent and also as a catalyst by promoting the enolization of the ketone, which is the reactive species in the bromination reaction.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The most characteristic signal would be a singlet for the methylene protons (–CH₂Br) expected to appear in the downfield region, typically around δ 4.5-5.0 ppm, due to the deshielding effects of the adjacent bromine atom and carbonyl group. The pyrimidine ring protons would exhibit characteristic chemical shifts and coupling patterns in the aromatic region (δ 7.0-9.0 ppm).

-

¹³C NMR: The carbonyl carbon (C=O) would appear significantly downfield, likely above δ 185 ppm. The carbon of the methylene group (–CH₂Br) would be found around δ 30-35 ppm.

-

FT-IR: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent in the range of 1700-1720 cm⁻¹. The presence of the α-bromine atom typically shifts this band to a higher wavenumber compared to the parent ketone due to the electron-withdrawing inductive effect.[7]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Application in Drug Discovery: The Hantzsch Thiazole Synthesis

The primary and most powerful application of this compound in medicinal chemistry is its use as a key reactant in the Hantzsch thiazole synthesis . This classic condensation reaction provides a direct and efficient route to 2-aminothiazole derivatives, another privileged scaffold in drug discovery.[5]

The reaction proceeds by the condensation of an α-haloketone (in this case, this compound) with a thiourea or thioamide. This reaction is renowned for its reliability and high yields.

Caption: The Hantzsch reaction for synthesizing 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(pyrimidin-2-yl)thiazole (Generalized)

This protocol is based on a well-established procedure for the synthesis of similar 2-aminothiazoles.[4]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

Procedure:

-

Dissolve this compound and thiourea in ethanol in a round-bottom flask.

-

Heat the mixture to reflux (approximately 78 °C).

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate (the hydrobromide salt of the product).

-

Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol or acetone.

-

To obtain the free base, dissolve the collected solid in a basic aqueous solution (e.g., 2 M NaOH or saturated NaHCO₃) and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 2-amino-4-(pyrimidin-2-yl)thiazole product.

Self-Validating System: The formation of a precipitate during the reaction is a strong indicator of product formation. The subsequent conversion to the free base and extraction confirms the identity of the product, as the salt is typically water-soluble while the neutral product is organic-soluble.

Biological Significance and Therapeutic Potential of Derivatives

The fusion of the pyrimidine and 2-aminothiazole scaffolds generates a molecular architecture with significant potential for biological activity. Numerous studies have demonstrated that such hybrid molecules exhibit a wide range of pharmacological properties.

-

Anticancer Activity: Pyrimidine-thiazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell cycle progression and signaling. For instance, related compounds have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in oncology.[9][10]

-

Antimicrobial and Anti-inflammatory Properties: The inherent bioactivity of the pyrimidine and thiazole rings also extends to antimicrobial and anti-inflammatory applications.[1][11] Derivatives have been synthesized and shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, and exhibit activity against various pathogenic bacteria and fungi.

Logical Workflow for Drug Discovery Application

The utility of this compound can be conceptualized in a streamlined drug discovery workflow.

Caption: Drug discovery workflow utilizing the core intermediate.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While detailed characterization in public literature remains somewhat elusive, its structural components—a privileged pyrimidine scaffold and a reactive α-bromoketone handle—unambiguously define it as a high-value intermediate. Its pivotal role in the Hantzsch thiazole synthesis opens a direct and efficient gateway to a vast chemical space of pyrimidine-thiazole hybrids, which have demonstrated significant promise in the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this core building block is essential for unlocking its full potential in the creation of next-generation medicines.

References

-

Bulakhe, B. A., Patil, L. R., & Karpe, D. G. (2025). A Comprehensive Review on the Synthesis and Biological Activities of Pyrimidine and Thiazole Derivatives. Journal of Pharmaceutical Research and Innovation, 21(4). [Link]

-

Sroka, W., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3335. [Link]

-

El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(1), 168. [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(10), 2029-2049. [Link]

-

Gouda, M. A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Scientific Research, 11(1), 01-14. [Link]

-

Wang, Z., et al. (2018). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Supporting Information. [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

-

Kumar, A., et al. (2018). Synthesis of 2‐amino 4‐acyl thiazole derivatives. ResearchGate. [Link]

-

Mish E, et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 401-412. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-Bromo-1-pyridin-2-ylethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]

-

Singh, K., & Singh, K. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]

-

ResearchGate. (n.d.). Figure S21. 1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)-. Retrieved from [Link]

-

Kumar, A., et al. (2012). A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 22(13), 4351-4355. [Link]

Sources

- 1. ijerst.org [ijerst.org]

- 2. 155468-45-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1588441-02-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

The Synthetic Versatility of 2-Bromo-1-(pyrimidin-2-yl)ethanone: A Technical Guide to its Reactivity with Nucleophiles

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including established pharmaceuticals and promising drug candidates.[1][2] Its presence in the building blocks of life, DNA and RNA, has made it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4][5] Within the diverse armamentarium of pyrimidine-based synthons, 2-bromo-1-(pyrimidin-2-yl)ethanone stands out as a highly versatile and reactive intermediate. The juxtaposition of the electron-withdrawing pyrimidine ring and the carbonyl group activates the adjacent α-carbon, rendering the bromine atom an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles, offering insights into reaction mechanisms, detailed experimental protocols, and its application in the synthesis of medicinally relevant compounds.

Core Reactivity: The Electrophilic Nature of the α-Carbon

The key to understanding the reactivity of this compound lies in the electronic properties of the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring polarizes the C-Br bond, creating a significant partial positive charge on the α-carbon. This makes it a prime target for attack by a wide variety of nucleophiles. The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion in a single, concerted step.

Reactivity with Nitrogen Nucleophiles: A Gateway to Fused Heterocycles

Nitrogen-containing compounds are among the most common nucleophiles employed in reactions with this compound, largely due to the prevalence of the resulting nitrogen-containing heterocyclic scaffolds in medicinal chemistry.

Primary Amines: Alkylation vs. Imine Formation

The reaction of this compound with primary amines can proceed via two main pathways: SN2 alkylation of the amine or condensation to form an imine.[3] The outcome is highly dependent on the reaction conditions. In the presence of a base, which neutralizes the HBr byproduct, the SN2 pathway is favored, leading to the formation of 2-(alkylamino)-1-(pyrimidin-2-yl)ethanones.[3] Conversely, under neutral or acidic conditions, particularly with heating, condensation between the amine and the ketone carbonyl can occur to yield an imine.[3]

A particularly important application of this reactivity is the synthesis of imidazo[1,2-a]pyrimidines, a class of compounds with a wide range of biological activities.[6] This is typically achieved through the reaction of this compound with a 2-aminopyrimidine derivative. The reaction proceeds via an initial SN2 alkylation of the amino group, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyrimidine

-

Materials: this compound, substituted 2-aminopyrimidine, ethanol, sodium bicarbonate.

-

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted 2-aminopyrimidine (1.0 eq) in ethanol.

-

Add sodium bicarbonate (1.5 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Secondary Amines: Straightforward Alkylation

The reaction with secondary amines generally proceeds via a straightforward SN2 mechanism to yield 2-(dialkylamino)-1-(pyrimidin-2-yl)ethanones. The absence of a proton on the nitrogen atom after the initial alkylation prevents further reactions like cyclization, making this a clean and predictable transformation.

| Nucleophile | Product | Typical Conditions | Yield (%) |

| Primary Amine | 2-(Alkylamino)-1-(pyrimidin-2-yl)ethanone | Base (e.g., K2CO3), EtOH, reflux | 70-90 |

| Secondary Amine | 2-(Dialkylamino)-1-(pyrimidin-2-yl)ethanone | K2CO3, Acetone, rt | 80-95 |

| 2-Aminopyrimidine | Substituted Imidazo[1,2-a]pyrimidine | NaHCO3, EtOH, reflux | 60-85 |

Reactivity with Sulfur Nucleophiles: Building Thioethers and Thiazoles

Sulfur-based nucleophiles are excellent partners for reactions with this compound due to the high nucleophilicity of sulfur.

Thiols: Formation of Thioethers

Thiols readily react with this compound in the presence of a base to form the corresponding thioethers. The reaction is typically fast and high-yielding.

Thiourea: The Hantzsch Thiazole Synthesis

A classic application of α-bromoketones is the Hantzsch thiazole synthesis.[7] In this reaction, this compound is condensed with thiourea to form a 2-amino-4-(pyrimidin-2-yl)thiazole. The reaction proceeds through an initial S-alkylation of thiourea, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Materials: this compound, thiourea, ethanol.

-

Procedure:

-

Combine this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Reactivity with Carbon Nucleophiles: C-C Bond Formation

The electrophilic α-carbon of this compound is also susceptible to attack by carbon-based nucleophiles, such as enolates, enabling the formation of new carbon-carbon bonds.

Malonic Ester Synthesis

A classic example is the alkylation of diethyl malonate.[8][9] In the presence of a strong base like sodium ethoxide, diethyl malonate is deprotonated to form a nucleophilic enolate, which can then displace the bromide from this compound. The resulting product can be further manipulated, for instance, through hydrolysis and decarboxylation, to generate a variety of functionalized pyrimidine derivatives.

| Nucleophile | Product | Typical Conditions | Yield (%) |

| Thiol (R-SH) | 2-(Alkylthio)-1-(pyrimidin-2-yl)ethanone | Base (e.g., NaH), THF, 0 °C to rt | 85-95 |

| Thiourea | 2-Amino-4-(pyrimidin-2-yl)thiazole | EtOH, reflux | 75-90 |

| Diethyl Malonate | Diethyl 2-(2-oxo-2-(pyrimidin-2-yl)ethyl)malonate | NaOEt, EtOH, rt | 60-75 |

Applications in Drug Discovery and Development

The diverse reactivity of this compound makes it a valuable building block in the synthesis of a wide range of pharmaceutically active compounds.

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors.[10] The ability to readily introduce various substituents at the 2-position of the pyrimidine ring via reactions with this compound allows for the rapid generation of libraries of compounds for screening against different kinases.

-

Antiviral Agents: Pyrimidine nucleoside analogues are an important class of antiviral drugs.[11][12][13] this compound can serve as a precursor for the synthesis of modified nucleoside analogues where the sugar moiety is replaced by other cyclic or acyclic systems.

-

Anti-inflammatory Agents: A number of pyrimidine derivatives have shown potent anti-inflammatory activity.[5][14][15] The functionalization of the pyrimidine core using this compound provides a route to novel compounds with potential anti-inflammatory properties.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its electrophilic α-carbon readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity provides a powerful tool for the construction of diverse and complex molecules, particularly those containing the medicinally important pyrimidine scaffold. A thorough understanding of the factors that control the outcome of these reactions, such as the choice of nucleophile, solvent, and the presence or absence of a base, is crucial for its effective utilization in the synthesis of novel therapeutic agents.

References

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]

-

Synthesis of 2-Substituted Pyrimidines and Evaluation of Its Pharmacological Activities. ResearchGate. [Link]

-

Synthesis of novel dihydropyrimidin-2(1H)-ones derivatives using lipase and their antimicrobial activity. ResearchGate. [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]

-

Syntheses of 2-alkylamino- And 2-dialkylamino-4,6-diarylpyridines and 2,4,6-trisubstituted Pyrimidines Using Solid-Phase-Bound Chalcones. PubMed. [Link]

-

Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. PubMed. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]

-

A convenient synthesis of 2-(alkylamino)pyridines. PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. NIH. [Link]

-

Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. [Link]

-

Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink. [Link]

-

Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues... ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed. [Link]

-

Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. ResearchGate. [Link]

-

Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. PubMed. [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC - NIH. [Link]

-

Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

-

Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Iraqi Academic Scientific Journals. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC - NIH. [Link]

- Preparation method of diethyl malonate.

-

Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents. PubMed. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-(pyrimidin-2-yl)ethanone

Introduction

2-Bromo-1-(pyrimidin-2-yl)ethanone is a pivotal reagent and building block in contemporary drug discovery and medicinal chemistry. Its unique bifunctional architecture, comprising an electrophilic α-bromoketone moiety and a hydrogen-bond accepting pyrimidine ring, makes it an invaluable synthon for constructing a diverse array of heterocyclic compounds with significant therapeutic potential. However, this inherent reactivity, which makes the compound so useful, also renders it susceptible to degradation if not handled and stored with meticulous care. The integrity of this reagent is paramount; its degradation can lead to failed syntheses, impure products, and non-reproducible biological data, ultimately compromising research outcomes.

This guide provides an in-depth analysis of the chemical stability of this compound, focusing on the underlying chemical principles that govern its degradation. It offers field-proven protocols for optimal storage, handling, and purity assessment, designed for researchers, scientists, and drug development professionals who rely on the quality of this critical reagent.

Chemical Profile and Inherent Reactivity

To understand the stability of this compound, one must first appreciate the interplay of its constituent functional groups: the α-bromoketone and the pyrimidine nucleus. The compound is most commonly supplied as its hydrobromide salt, which influences its physical properties and stability profile.

| Property | Data | Source |

| Chemical Name | This compound hydrobromide | - |

| CAS Number | 1588441-02-4 | [1] |

| Molecular Formula | C₆H₆Br₂N₂O | [1] |

| Molecular Weight | 281.93 g/mol | [1] |

The molecule's reactivity is dominated by the α-bromoketone. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Furthermore, the bromine atom is a good leaving group, facilitating both substitution and elimination reactions. The pyrimidine ring, being an electron-deficient aromatic system, also influences the reactivity of the adjacent carbonyl group.

This inherent reactivity means the compound is classified as a lachrymator and causes skin and eye irritation; thus, appropriate personal protective equipment (PPE) is mandatory during handling.[2][3]

Key Factors Influencing Stability and Potential Degradation Pathways

The long-term stability of this compound is contingent on mitigating exposure to several key environmental factors. Its decomposition is not random but follows predictable chemical pathways rooted in its structure.

Temperature

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating degradation. For a reactive species like an α-bromoketone, thermal decomposition can occur even at ambient temperatures over extended periods. Low-temperature storage is the most effective strategy to minimize kinetic activity and preserve the compound's integrity.

Moisture and pH

Moisture is a significant threat due to the risk of hydrolysis. The electrophilic α-carbon is susceptible to attack by water, leading to the formation of 2-hydroxy-1-(pyrimidin-2-yl)ethanone and hydrobromic acid. This process can be self-catalyzing as the generated acid can lower the pH and promote further degradation.

The compound is highly sensitive to pH and is incompatible with both bases and strong acids.[2]

-

Base-Catalyzed Decomposition: In the presence of bases (e.g., amines, hydroxide, carbonate), the compound can readily undergo an E2 elimination reaction.[4][5] A base can abstract the acidic α-proton, leading to the formation of a vinyl ketone. This unsaturated product is often highly reactive and can polymerize, resulting in a complex mixture of byproducts and discoloration of the material.

-

Acid-Catalyzed Decomposition: While the hydrobromide salt form provides some acidic stability, strong acids can catalyze enolization, which may open alternative reaction pathways.[4] Furthermore, the pyrimidine nitrogens can be protonated, altering the electronic properties and reactivity of the entire molecule.

Light and Oxygen

Organobromides can be sensitive to light. High-energy UV radiation can induce homolytic cleavage of the C-Br bond, generating radical intermediates. These radicals are highly reactive and can initiate chain reactions, leading to polymerization or other undesirable products. While the compound is not exceptionally air-sensitive, it is incompatible with strong oxidizing agents.[2] Prudent practice involves minimizing exposure to air and light.

The following diagram illustrates the primary degradation pathways initiated by common laboratory contaminants.

Caption: Primary degradation pathways for this compound.

Validated Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's integrity from receipt to use.

Recommended Storage Conditions

The following table summarizes the optimal storage conditions based on supplier recommendations and chemical first principles.

| Parameter | Long-Term Storage (> 1 month) | Short-Term / In-Use | Rationale |

| Temperature | -20°C in a freezer .[1] | Maintain on ice or in a refrigerator (2-8°C).[3] | Minimizes kinetic rate of decomposition reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) backfill. | Store in a desiccator. | Prevents hydrolysis and potential oxidation. |

| Container | Tightly sealed, amber glass vial.[2][6][7] | Tightly sealed original container. | Protects from moisture and UV light. |

| Location | Dry, well-ventilated, designated chemical storage. | On the bench, away from heat, light, and incompatible materials. | Ensures safety and prevents cross-contamination. |

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure to atmospheric moisture and other contaminants during weighing and dispensing.

-

Preparation: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: If available, perform all manipulations in a glove box under an inert atmosphere. If a glove box is not available, a nitrogen-flushed glove bag can be used.

-

Dispensing:

-

Use clean, dry spatulas and weighing vessels.

-

Quickly weigh the desired amount of the compound and tightly reseal the main container immediately.

-

Backfill the container with argon or nitrogen before final sealing if it will be stored for an extended period.

-

-

Solution Preparation: Prepare solutions immediately after weighing. The compound may have limited stability in certain solvents, particularly protic or nucleophilic ones.

-

Cleanup: Clean any spills promptly. Decontaminate surfaces and tools according to your institution's safety guidelines for reactive electrophiles.

Protocol for Assessing Compound Integrity

Regularly assessing the purity of the reagent is crucial for troubleshooting synthetic reactions and ensuring data reproducibility.

Visual Inspection

The pure compound is often a light-colored solid. The appearance of a brown or dark powder may indicate degradation or the presence of polymeric impurities.[3] Any significant change in color or texture upon storage should be investigated with analytical methods.

Analytical Purity Assessment

The following workflow provides a robust method for quantifying purity and identifying potential degradation products.

Caption: Workflow for analytical assessment of compound purity.

Experimental Protocol: Purity Verification by HPLC

-

Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of HPLC-grade acetonitrile to create a ~0.1 mg/mL stock solution.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 270 nm (to capture the pyrimidine chromophore).

-

-

Analysis: Inject 5-10 µL of the solution. The purity can be estimated by the area percentage of the main peak. The appearance of early-eluting (more polar) peaks may suggest hydrolysis, while a broad, unresolved baseline could indicate polymerization.

Key Signatures in ¹H NMR Spectroscopy

¹H NMR provides structural confirmation and can reveal key degradation products.

| Signal | Expected Chemical Shift (δ) | Indication of Degradation |

| -CH₂Br | ~4.5 - 5.0 ppm (singlet) | Decrease in integration. |

| Pyrimidine Protons | ~7.5 - 9.0 ppm (multiplets) | Should remain largely unchanged unless the ring itself degrades. |

| Vinyl Protons | ~6.0 - 7.5 ppm (doublets) | Appearance of new signals in this region is a strong indicator of base-catalyzed elimination. |

| -CH₂OH | ~4.0 - 4.5 ppm (singlet) | Appearance of a new singlet may indicate the hydrolysis product. |

Conclusion

This compound is an intrinsically reactive molecule whose utility is directly tied to its purity. Its stability is critically dependent on stringent control of temperature, moisture, and pH. By understanding the fundamental chemical degradation pathways—namely hydrolysis and base-catalyzed elimination—researchers can implement the validated storage and handling protocols outlined in this guide. Freezer storage under an inert atmosphere, coupled with careful handling and routine analytical verification, constitutes a robust system to ensure the integrity of this valuable reagent, thereby safeguarding the reliability and success of downstream synthetic and biological applications.

References

- Safety Data Sheet for a similar alpha-bromoketone. (URL not provided, but information is consistent across multiple SDS for this class of compounds such as those from Thermo Fisher Scientific and MilliporeSigma).

- Oakwood Chemical. (2025). Safety Data Sheet: 2-Bromo-1-indanone. Retrieved from a representative SDS for a related compound.

- Capot Chemical Co., Ltd. (2026). MSDS of 1-(4-Bromo-pyridin-2-YL)-ethanone.

- PubChem. (n.d.). 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. National Center for Biotechnology Information.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone.

-

Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

- Zhang, L., et al. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

- ChemicalBook. (2022). 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet.

Sources

- 1. 1588441-02-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Spectral Characterization of 2-Bromo-1-(pyrimidin-2-yl)ethanone

This compound is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates an electrophilic α-bromoketone moiety, a versatile handle for nucleophilic substitution, and a pyrimidine ring, a privileged scaffold found in numerous bioactive compounds and nucleic acids.[1][2] The precise characterization of this molecule is paramount for its successful application as a building block in the synthesis of more complex therapeutic agents.[3]

This guide provides a comprehensive analysis of the expected spectral data for this compound. As this compound is a specialized reagent, publicly available, fully assigned spectral data is scarce. Therefore, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret its spectral features. This approach serves as a robust framework for researchers to confirm the identity and purity of this key intermediate upon synthesis or acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be highly informative, with distinct signals for the methylene protons and the three aromatic protons of the pyrimidine ring. The chemical shifts are governed by the electronic effects of the pyrimidine nitrogen atoms, the carbonyl group, and the α-bromine atom.

Causality in Signal Prediction:

-

H-5' Proton: The proton at the 5-position of the pyrimidine ring is anticipated to be the most shielded of the ring protons, appearing as a triplet due to coupling with both H-4' and H-6'. Its chemical shift is influenced primarily by the adjacent ring carbons.

-

H-4' and H-6' Protons: These two protons are chemically equivalent in some pyrimidine systems but are expected to be distinct here due to the influence of the adjacent carbonyl group. They will appear as a doublet, coupled to the H-5' proton. Their downfield shift relative to benzene is a direct consequence of the deshielding effect of the two electronegative nitrogen atoms in the ring.[4][5]

-

Methylene Protons (-CH₂Br): This signal is expected to be a sharp singlet significantly shifted downfield to approximately 4.5-5.0 ppm. This pronounced deshielding is caused by the strong inductive electron-withdrawing effects of both the adjacent carbonyl group (C=O) and the bromine atom. This characteristic shift is a hallmark of α-haloketones.[6]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4', H-6' | ~8.9 | Doublet (d) | ~4.8 |

| H-5' | ~7.5 | Triplet (t) | ~4.8 |

| -CH₂Br | ~4.8 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and insight into their electronic environment.

Causality in Signal Prediction:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule, predicted to appear far downfield (~190 ppm) due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[6]

-

Pyrimidine Carbons (C-2', C-4', C-5', C-6'): The chemical shifts of the pyrimidine carbons are dictated by their position relative to the nitrogen atoms. Carbons adjacent to nitrogen (C-2', C-4', C-6') are significantly deshielded compared to the more distant C-5'.[7]

-

Methylene Carbon (-CH₂Br): This carbon is attached to an electronegative bromine atom, which results in a downfield shift into the ~30-35 ppm region, a typical value for α-brominated carbons in ketones.[6]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~191.0 |

| C-2' | ~157.5 |

| C-4', C-6' | ~151.0 |

| C-5' | ~122.0 |

| -CH₂Br | ~32.0 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards and defined acquisition parameters are critical.

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (~1024) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.

-

Ionization: Utilize Electron Impact (EI) ionization with a standard energy of 70 eV. This provides sufficient energy to induce fragmentation and generate a reproducible spectrum.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion doublet (M⁺, M+2). Analyze the major fragment ions and correlate them with the predicted fragmentation pathways to confirm the molecular structure.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The predicted spectra outlined in this guide provide a detailed roadmap for researchers. Key identifiers include the singlet for the -CH₂Br protons around 4.8 ppm in the ¹H NMR, the strong carbonyl absorption above 1700 cm⁻¹ in the IR, and the characteristic M/M+2 molecular ion doublet and pyrimidin-2-oyl base peak (m/z 107) in the mass spectrum. By following the outlined protocols and comparing experimental results with these authoritative predictions, scientists can proceed with confidence in using this valuable reagent for the synthesis of novel chemical entities.

References

- Vertex AI Search Grounding. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry.

- BLDpharm. (n.d.). 1588441-02-4|this compound hydrobromide.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.

- Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.

- ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.

- IJARSCT. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-....

- Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - United Arab Emirates.

- ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(pyrimidin-2-yl)ethanone in Organic Solvents

Foreword: Navigating the Solubility Landscape for Enhanced Drug Discovery

In the realm of medicinal chemistry and drug development, understanding the solubility profile of a compound is not merely a preliminary step but a cornerstone of successful formulation and delivery. 2-Bromo-1-(pyrimidin-2-yl)ethanone, a heterocyclic ketone, represents a class of building blocks pivotal in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1] Its reactivity and structural motifs make it a valuable precursor, yet its journey from a laboratory reagent to a component of a viable drug candidate is fundamentally governed by its interaction with various solvent systems. An intimate knowledge of its solubility is paramount for reaction optimization, purification, and the development of final dosage forms.

This technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents. Moving beyond a simple tabulation of data, this document delves into the theoretical underpinnings of solubility, offers a predictive framework based on the molecule's structural attributes, and provides a detailed, field-proven protocol for the empirical determination of its solubility. This guide is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a deep, actionable understanding of a compound's behavior in solution.

Physicochemical Characteristics of this compound

A thorough analysis of a molecule's structure is the first step in predicting its solubility. This compound is a molecule of moderate complexity, possessing distinct regions that contribute to its overall polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O | [2] |

| Molecular Weight | 201.02 g/mol | Inferred from formula |

| Structure | A pyrimidine ring attached to a bromoethanone moiety. | [2] |

The key structural features influencing its solubility are:

-

The Pyrimidine Ring: This nitrogen-containing heterocycle is polar due to the presence of two electronegative nitrogen atoms. These nitrogen atoms are capable of acting as hydrogen bond acceptors.

-

The Ketone Group: The carbonyl (C=O) group is a significant contributor to the molecule's polarity and can also act as a hydrogen bond acceptor.

-

The Bromine Atom: While halogens can increase lipophilicity, the electronegativity of bromine also contributes to the molecule's overall polarity.

-

The Lack of Hydrogen Bond Donors: Notably, the molecule lacks acidic protons, meaning it cannot act as a hydrogen bond donor.

Based on these features, this compound can be classified as a polar, aprotic molecule. This classification is our primary tool in predicting its solubility in various organic solvents, guided by the fundamental principle of "like dissolves like".[3]

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a reliable initial guide for predicting solubility.[1] This principle is rooted in the concept that a solute will dissolve in a solvent if the intermolecular forces between the solute and solvent molecules are similar in strength to the intermolecular forces within the pure solute and pure solvent.[1] For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A solute is predicted to be soluble in a solvent when their respective Hansen parameters are similar.[4][5]

While a full Hansen parameter determination is beyond the scope of this guide, the underlying principles of polarity and hydrogen bonding capability will inform our qualitative predictions. We can anticipate that this compound will exhibit favorable solubility in polar aprotic solvents and some polar protic solvents, with decreasing solubility in nonpolar solvents.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a predicted qualitative solubility of this compound in a curated list of organic solvents. These predictions are derived from an analysis of the solute's structure and the known polarity of the solvents. It is crucial to note that these are estimations and should be confirmed by empirical testing using the protocol provided in the subsequent section.

| Solvent | Class | Relative Polarity | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | 0.009 | Insoluble | The high polarity of the solute is incompatible with the nonpolar nature of hexane. |

| Toluene | Nonpolar | 0.099 | Low | The aromatic nature of toluene may offer some minor interaction with the pyrimidine ring, but the overall polarity mismatch is significant. |

| Diethyl Ether | Polar Aprotic | 0.117 | Low to Medium | A slight increase in polarity over hydrocarbons may lead to some solubility. |

| Ethyl Acetate | Polar Aprotic | 0.228 | Medium | The ester functionality provides polarity that can interact with the ketone and pyrimidine groups of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Medium to High | The cyclic ether structure of THF offers good polarity for solvating the polar regions of the solute. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | High | A versatile polar aprotic solvent that is often effective for dissolving a wide range of organic compounds. |

| Acetone | Polar Aprotic | 0.355 | High | The highly polar ketone group of acetone will readily interact with the polar functionalities of the solute. |

| Acetonitrile | Polar Aprotic | 0.460 | High | A highly polar aprotic solvent that is an excellent candidate for dissolving this type of molecule. |

| Isopropanol | Polar Protic | 0.546 | Medium | While polar, the hydrogen bonding network of the alcohol may be somewhat disrupted by the aprotic solute. |

| Ethanol | Polar Protic | 0.654 | Medium to High | Similar to isopropanol, but its higher polarity may lead to better solvation. |

| Methanol | Polar Protic | 0.762 | High | The most polar of the simple alcohols, it is expected to be a good solvent for this polar compound. |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | Another highly polar aprotic solvent with strong solvating capabilities, often used for difficult-to-dissolve compounds. |

Experimental Protocol for Solubility Determination